17-alpha-Fluoroyohimbane
Overview
Description
17-alpha-Fluoroyohimbane is a chemical compound that belongs to the family of yohimbine alkaloids. It is a synthetic derivative of yohimbine, which is an alkaloid found in the bark of the African tree, Pausinystalia johimbe. 17-alpha-Fluoroyohimbane has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 17-alpha-Fluoroyohimbane is based on its ability to selectively bind to alpha-2 adrenergic receptors. These receptors are found in various tissues and organs in the body, including the brain, heart, and blood vessels. When 17-alpha-Fluoroyohimbane binds to these receptors, it blocks their activity, leading to an increase in the levels of neurotransmitters such as norepinephrine and dopamine. This can result in various physiological effects, including increased blood pressure, heart rate, and metabolic rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 17-alpha-Fluoroyohimbane are based on its ability to selectively bind to alpha-2 adrenergic receptors. This can result in various effects, including increased blood pressure, heart rate, and metabolic rate. In addition, it can also affect the levels of neurotransmitters such as norepinephrine and dopamine, which can affect various physiological processes such as mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
One of the advantages of using 17-alpha-Fluoroyohimbane in lab experiments is its selectivity for alpha-2 adrenergic receptors. This can allow researchers to study the specific effects of blocking these receptors without affecting other receptors in the body. However, one of the limitations of using 17-alpha-Fluoroyohimbane is its potential toxicity, which can limit its use in certain experiments.
Future Directions
For the study of 17-alpha-Fluoroyohimbane include the development of more selective and less toxic derivatives, its potential as a diagnostic tool, and its potential as a therapeutic agent for various diseases.
Scientific Research Applications
17-alpha-Fluoroyohimbane has been the subject of scientific research due to its potential applications in various fields. In pharmacology, it has been studied for its potential as a selective alpha-2 adrenergic receptor antagonist, which can be used to treat various diseases such as hypertension, depression, and anxiety. In biochemistry, it has been studied for its potential as a tool to study the structure and function of alpha-2 adrenergic receptors. In medicine, it has been studied for its potential as a diagnostic tool for various diseases such as prostate cancer.
properties
IUPAC Name |
(1S,15R,18S,20R)-18-fluoro-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c20-14-6-5-12-11-22-8-7-16-15-3-1-2-4-17(15)21-19(16)18(22)10-13(12)9-14/h1-4,12-14,18,21H,5-11H2/t12-,13-,14-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGSXWBEBGWSNW-NUXNZHGMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CCC4=C(C3CC2CC1F)NC5=CC=CC=C45 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C[C@H]1F)NC5=CC=CC=C45 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966669 | |
Record name | 17-Fluoroyohimban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-alpha-Fluoroyohimbane | |
CAS RN |
523-11-5 | |
Record name | Yohimban, 17-alpha-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Fluoroyohimban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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